molecular formula C23H15ClN4O3 B2528841 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1291862-49-1

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2528841
CAS No.: 1291862-49-1
M. Wt: 430.85
InChI Key: QNDIOTJDPDSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one (CAS: 1291832-17-1) is a heterocyclic molecule combining a phthalazinone core with substituted 1,2,4-oxadiazole and aryl moieties. Its molecular formula is C₂₂H₁₃ClN₄O₂, with a molecular weight of 400.8 g/mol . The structure features:

  • A phthalazin-1(2H)-one backbone substituted at position 2 with a 3-methoxyphenyl group.
  • A 1,2,4-oxadiazole ring at position 4, bearing a 3-chlorophenyl substituent.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-17-9-5-8-16(13-17)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-31-22)14-6-4-7-15(24)12-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDIOTJDPDSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one (referred to as Compound 1 ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a phthalazinone core and an oxadiazole moiety. Its molecular formula is C22H23ClN4O3C_{22}H_{23}ClN_4O_3 with a molecular weight of approximately 430.89 g/mol. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Recent studies have demonstrated that derivatives of phthalazinones and oxadiazoles exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have reported that compounds similar to Compound 1 show promising anticancer effects against various human cancer cell lines.
  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in cancer progression, such as MAPK and Topo II.
  • Pro-apoptotic Effects : They can induce apoptosis in cancer cells, which is crucial for effective cancer treatment.

Anticancer Activity

A study by Hekal et al. (2020) evaluated the anti-proliferative effects of novel oxadiazol-phthalazinone derivatives against human epithelial cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. Compound 1 was shown to significantly inhibit cell proliferation with an IC50 value below 100 µM, indicating potent anticancer properties without harming normal fibroblasts (WI-38) .

The mechanism underlying the anticancer activity of Compound 1 involves:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : It elevates the expression of pro-apoptotic markers such as p53 and caspase 3 while down-regulating cyclin-dependent kinase 1 (cdk1), leading to programmed cell death .

Molecular Docking Studies

Molecular docking studies suggest that Compound 1 interacts favorably with target proteins due to its structural features. The binding affinities observed indicate a strong potential for these compounds to act as inhibitors of critical pathways involved in tumor growth .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerHepG2<100Cell cycle arrest, apoptosis induction
AnticancerMCF-7<100Cell cycle arrest, apoptosis induction
Enzyme InhibitionMAPKNot specifiedInhibition of signaling pathways
Enzyme InhibitionTopo IINot specifiedInhibition of DNA replication processes

Case Studies

In a comparative study involving various derivatives of phthalazinones, Compound 1 exhibited superior anti-proliferative activity compared to other tested compounds. Specifically, it was noted for its selectivity towards cancer cells while sparing normal cells, which is a significant advantage in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

a) 2-(3-Chlorophenyl)-4-[3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one (CAS: Unspecified)
  • Key Difference : The oxadiazole ring is substituted with 2-methoxyphenyl instead of 3-chlorophenyl.
  • Impact: The meta-chloro (electron-withdrawing) vs.
b) 2-(3-Chlorophenyl)-4-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one (CAS: 1291840-01-1)
  • Key Difference : 3,4-Dimethoxyphenyl substituent on oxadiazole.
  • Impact : The additional methoxy group enhances electron density and steric bulk, which may improve solubility but reduce membrane permeability compared to the target compound .
c) 2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one (CAS: 1207035-43-5)
  • Key Difference: 3,4,5-Trimethoxyphenyl on oxadiazole and 3-methylphenyl on phthalazinone.
  • Impact: Trimethoxy groups increase hydrophilicity and molecular weight (470.48 g/mol), while the methyl group on phthalazinone may reduce steric hindrance compared to the target’s methoxy group .

Substituent Variations on the Phthalazinone Core

a) 4-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-(2-Methylphenyl)Phthalazin-1(2H)-one (CAS: 1291838-53-3)
  • Key Difference: 2-Methylphenyl on phthalazinone and 4-ethoxy-3-methoxyphenyl on oxadiazole.
  • Impact : The 2-methyl group (less polar than methoxy) and ethoxy substituent may enhance lipophilicity, favoring blood-brain barrier penetration .
b) 2-(3-Chlorophenyl)-4-[3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one
  • Key Difference: 3-Chlorophenyl on phthalazinone and 2-methoxyphenyl on oxadiazole.
  • Impact : Swapping substituent positions between the two rings could invert electronic effects, altering charge distribution and target selectivity .

Physicochemical and Structural Comparisons

Compound (CAS) Oxadiazole Substituent Phthalazinone Substituent Molecular Weight (g/mol) Key Properties
Target (1291832-17-1) 3-Chlorophenyl 3-Methoxyphenyl 400.8 Balanced lipophilicity, moderate steric bulk
1291840-01-1 3,4-Dimethoxyphenyl 3-Chlorophenyl 460.88 High polarity, potential solubility issues
1207035-43-5 3,4,5-Trimethoxyphenyl 3-Methylphenyl 470.48 High molecular weight, enhanced hydrophilicity
1291838-53-3 4-Ethoxy-3-methoxyphenyl 2-Methylphenyl 454.5 Increased lipophilicity, favorable for CNS targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves cyclocondensation of precursors (e.g., hydrazides and nitriles) to form the oxadiazole ring, followed by coupling with the phthalazinone core. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Catalysts: Acidic (e.g., H₂SO₄) or basic (e.g., KOH) conditions stabilize intermediates during oxadiazole formation .
  • Temperature control: Moderate heating (80–120°C) minimizes side reactions .
    • Validation: Confirm purity via HPLC and monitor reaction progress using TLC.

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR: To resolve aromatic protons (phthalazinone and oxadiazole rings) and substituents (e.g., 3-chlorophenyl, 3-methoxyphenyl) .
  • High-resolution mass spectrometry (HRMS): For exact mass confirmation (e.g., molecular ion peak matching C₂₆H₁₇ClN₄O₃) .
  • FT-IR: To identify functional groups (e.g., C=O stretch in phthalazinone at ~1680 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:

  • Functional group substitution: Synthesize derivatives with modified substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) and compare bioactivity .
  • Docking studies: Use software like AutoDock to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Pharmacophore mapping: Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) for target binding .

Q. How does the compound’s environmental stability impact ecotoxicology studies?

  • Methodological Answer:

  • Hydrolysis/photolysis: Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to assess degradation pathways .
  • Bioaccumulation: Use HPLC-MS to measure uptake in model organisms (e.g., Daphnia magna) .
  • Ecotoxicity: Perform acute toxicity tests (e.g., LC₅₀ in zebrafish embryos) .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Methodological Answer:

  • Standardize protocols: Ensure consistent cell lines, assay conditions (e.g., serum concentration), and positive controls .
  • Dose-response validation: Repeat experiments with extended concentration ranges (e.g., 0.1–100 μM) .
  • Meta-analysis: Compare data with structurally related compounds (e.g., phthalazinone-oxadiazole hybrids) to identify trends .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • ADME prediction: Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Solubility enhancement: Simulate co-crystallization with cyclodextrins or PEG-based excipients .
  • Metabolite identification: Employ in silico metabolism prediction (e.g., GLORYx) to anticipate Phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.